6-(tert-Butyl)-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
6-(tert-Butyl)-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that features a benzoxazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves multicomponent reactions, cyclization reactions, and temperature-dependent Rh(II)-carbenoid-mediated 2H-azirine ring expansion . One common method includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
6-(tert-Butyl)-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . For instance, it may interact with GABA A receptors, similar to other benzoxazine derivatives .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate
- 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine
Uniqueness
6-(tert-Butyl)-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its tert-butyl and phenyl substituents, which confer distinct chemical properties and reactivity compared to other benzoxazine derivatives . These structural features may enhance its stability, solubility, and potential biological activities .
Properties
Molecular Formula |
C18H21NO |
---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
6-tert-butyl-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C18H21NO/c1-18(2,3)14-9-10-17-15(11-14)19-16(12-20-17)13-7-5-4-6-8-13/h4-11,16,19H,12H2,1-3H3 |
InChI Key |
KSAKOZSQNSJZLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCC(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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